

# Discovery and history of Ethoxyfen-ethyl

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## Compound of Interest

Compound Name: *Ethoxyfen-ethyl*

Cat. No.: *B1591885*

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## Foreword

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of two distinct agrochemicals that are sometimes associated with similar naming conventions: the insecticide Etofenprox and the herbicide **Ethoxyfen-ethyl**. Due to the greater prevalence of scientific literature and historical documentation on Etofenprox, this guide will focus more extensively on this compound. A concise summary of the available technical information for **Ethoxyfen-ethyl** is also provided to address the potential nomenclature confusion and serve as a valuable resource for researchers.

## Part 1: Etofenprox - The Non-Ester Pyrethroid Insecticide

Etofenprox is a broad-spectrum insecticide notable for its unique chemical structure, which, while conferring a mode of action similar to pyrethroids, differentiates it in terms of metabolic stability and toxicological profile.

## Discovery and History

Etofenprox was discovered and developed by the Japanese company Mitsui Toatsu Chemicals Inc.[1]. Its development was a significant step in the evolution of synthetic pyrethroids, moving away from the traditional ester linkage found in earlier compounds[1]. This structural modification led to its classification as a "pseudo-pyrethroid" or a non-ester pyrethroid[2]. A key driver for its development was the need for an insecticide with low toxicity to fish, making it suitable for use in and around rice paddy fields[1]. The main manufacturer of etofenprox is

Mitsui Chemicals Agro Inc.[3]. In 2004, Central Garden & Pet acquired exclusive marketing rights for etofenprox for on-animal use through its acquisition of certain assets from Shirlo, Inc. (Speer Products)[4].

## Physicochemical Properties of Etofenprox

The fundamental physical and chemical properties of Etofenprox are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-{{2-(4-Ethoxyphenyl)-2-methylpropoxy}methyl}-3-phenoxybenzene	[3]
CAS Number	80844-07-1	[3]
Chemical Formula	C25H28O3	[3]
Molar Mass	376.496 g.mol <sup>-1</sup>	[3]
Appearance	White (pure) or amber (technical) solid	[3]
Melting Point	37.4 °C	[3]
Boiling Point	Decomposes at approximately 200 °C	[3]
Density	1.172 g/cm <sup>3</sup> at 20.7 °C	[3]
Flash Point	> 110 °C	[3]

## Synthesis of Etofenprox

The synthesis of Etofenprox can be achieved through several routes. One common and convenient method involves the condensation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol with 3-phenoxybenzyl chloride[5]. This reaction is typically carried out using a base and a phase transfer catalyst, such as tetra-n-butylammonium bromide (n-Bu<sub>4</sub>NBr), in a solvent like acetonitrile[5]. Another reported synthesis pathway starts with p-tert-butylphenol, which

undergoes a four-step reaction involving acetylation, chlorination, and ethoxylation to yield the final product[6].

A simplified workflow for the synthesis of Etofenprox.

## Mechanism of Action

Etofenprox functions as a neurotoxin to insects, with a mode of action similar to that of pyrethroid insecticides[3][7]. It primarily targets the voltage-gated sodium channels in the nerve cells of insects[1][2]. By binding to these channels, Etofenprox disrupts their normal function, causing them to remain open for an extended period[1]. This leads to an uncontrolled and continuous firing of nerve impulses, resulting in paralysis and ultimately the death of the insect[1][2].

A key advantage of Etofenprox's structure is its stability against detoxification by esterase enzymes, which are a common mechanism of resistance in insects to traditional pyrethroids[2]. Because Etofenprox lacks an ester linkage, these enzymes are ineffective against it, making it a valuable tool for managing insects that have developed resistance to other pyrethroids[2].

Signaling pathway for the insecticidal action of Etofenprox.

## Toxicological Profile

Etofenprox exhibits very low mammalian toxicity, a characteristic attributed to its unique "CHO compound" structure, composed solely of carbon, hydrogen, and oxygen atoms[2][5]. Unlike many other pyrethroids, it does not contain halogen atoms or cyanide groups, which can increase toxicity to mammals[2].

Study Type	Species	NOAEL (No-Observed-Adverse-Effect Level)	Key Findings	Reference
90-Day Toxicity	Mice	3000 ppm (equal to 375 mg/kg bw/day)	At 15,000 ppm, effects included reduced body weight, kidney damage, and minor liver changes.	[3]
2-Year Carcinogenicity	Mice	30 ppm (equal to 3.1 mg/kg bw/day)	Non-neoplastic effects observed were dilated/basophilic renal cortical tubules at 100 ppm.	[3]
2-Year Carcinogenicity	Rats	700 ppm (equal to 34.3 mg/kg bw/day)	Increased incidence of thyroid follicular cell adenomas at 4900 ppm, a rodent-specific effect not considered relevant for human risk assessment.	[3]
Developmental Toxicity	Rats & Rabbits	Not teratogenic	Developmental effects were only seen at doses that also caused maternal toxicity.	[3][8]

Acute Neurotoxicity	Rats	No evidence of neurotoxicity up to 2000 mg/kg bw	No systemic toxicity or neurotoxicity observed.	[3]
13-Week Neurotoxicity	Rats	No evidence of neurotoxicity up to 10,000 ppm (equal to 604 mg/kg bw/day)	No systemic toxicity or neurotoxicity observed.	[3]

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that etofenprox is unlikely to be genotoxic or pose a carcinogenic risk to humans[3].

## Experimental Protocols

### Residue Analysis in Vegetables via HPLC-FLD

A highly sensitive method for quantifying Etofenprox residues in vegetable samples has been developed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD)[9].

- Sample Preparation:
  - Extraction: The vegetable sample is first extracted with acetonitrile[9].
  - Cleanup: The crude extract is then cleaned up using a solid-phase extraction (SPE) cartridge to remove matrix interferences[9].
- Chromatographic Conditions:
  - Technique: High-Performance Liquid Chromatography (HPLC)[9].
  - Detection: Fluorescence Detector (FLD)[9].
- Quantification:
  - External calibrators prepared in pure acetonitrile are used for quantification[9].

- The limits of quantification (LOQ) for this method range from 1.87 to 3.87 ng/g in various vegetable samples[9].
- Recovery rates for spiked samples are typically between 85-111%, with relative standard deviations below 12%[9].

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